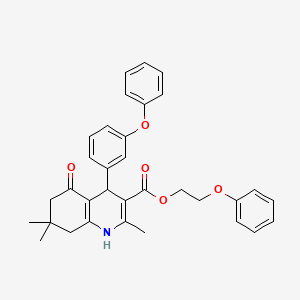![molecular formula C21H21N3O5S B11686260 methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)
methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-({(2Z)-6-[(2-méthoxyphényl)carbamoyl]-3-méthyl-4-oxo-1,3-thiazinan-2-ylidène}amino)benzoate de méthyle est un composé organique complexe avec une structure unique qui comprend un cycle thiazinan, un ester benzoate et un groupe méthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-({(2Z)-6-[(2-méthoxyphényl)carbamoyl]-3-méthyl-4-oxo-1,3-thiazinan-2-ylidène}amino)benzoate de méthyle implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes:
Formation du cycle thiazinan : Ceci peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'un dérivé de thiourée, en conditions acides ou basiques.
Introduction du groupe méthoxyphényle : Cette étape implique la réaction du cycle thiazinan avec un isocyanate de méthoxyphényle, conduisant à la formation du groupe carbamoyl.
Estérification : La dernière étape implique l'estérification du dérivé de l'acide benzoïque avec du méthanol en présence d'un catalyseur, tel que l'acide sulfurique ou une enzyme appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-({(2Z)-6-[(2-méthoxyphényl)carbamoyl]-3-méthyl-4-oxo-1,3-thiazinan-2-ylidène}amino)benzoate de méthyle peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes, les acides et les bases.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, conditions anhydres.
Substitution : Halogènes, acides, bases, solvants tels que le dichlorométhane ou l'éthanol.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Formes réduites avec moins de groupes fonctionnels contenant de l'oxygène.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes d'origine.
Applications de la recherche scientifique
Le 4-({(2Z)-6-[(2-méthoxyphényl)carbamoyl]-3-méthyl-4-oxo-1,3-thiazinan-2-ylidène}amino)benzoate de méthyle a plusieurs applications de recherche scientifique:
Chimie : Utilisé comme réactif en synthèse organique et comme brique de construction pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 4-({(2Z)-6-[(2-méthoxyphényl)carbamoyl]-3-méthyl-4-oxo-1,3-thiazinan-2-ylidène}amino)benzoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(2-méthoxyphényl)carbamoyl]benzoate de méthyle
- 4-[(3-méthyl-4-oxo-1,3-thiazinan-2-ylidène)amino]benzoate de méthyle
- 4-[(2-méthoxyphényl)carbamoyl]-3-méthylbenzoate de méthyle
Unicité
Le 4-({(2Z)-6-[(2-méthoxyphényl)carbamoyl]-3-méthyl-4-oxo-1,3-thiazinan-2-ylidène}amino)benzoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales. La présence du cycle thiazinan, du groupe méthoxyphényle et de l'ester benzoate dans une seule molécule confère des propriétés chimiques et biologiques distinctes qui ne se retrouvent pas dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C21H21N3O5S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
methyl 4-[[6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-24-18(25)12-17(19(26)23-15-6-4-5-7-16(15)28-2)30-21(24)22-14-10-8-13(9-11-14)20(27)29-3/h4-11,17H,12H2,1-3H3,(H,23,26) |
Clé InChI |
PTPPIKDNDLICAT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide](/img/structure/B11686179.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11686198.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686204.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide](/img/structure/B11686214.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)
![2-{(2E)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11686229.png)
![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
